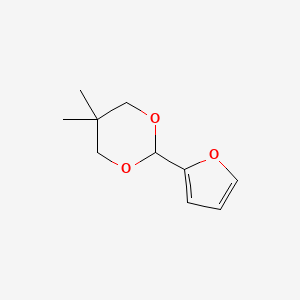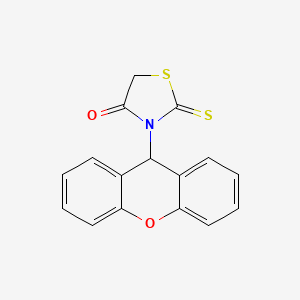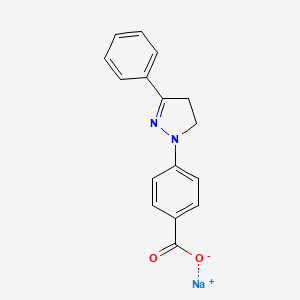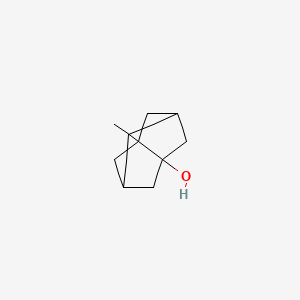
(3|A)-cholest-5-en-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3|A)-cholest-5-en-3-yl thiocyanate is a chemical compound derived from cholesterol, where the hydroxyl group at the 3-position is replaced by a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3|A)-cholest-5-en-3-yl thiocyanate typically involves the reaction of cholesterol with thiocyanate reagents. One common method is the reaction of cholesterol with thiocyanogen (SCN)_2 in the presence of a suitable solvent, such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems for monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
(3|A)-cholest-5-en-3-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amines or other reduced sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium hydroxide (KOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced sulfur compounds.
Substitution: Corresponding halides or alcohols.
Applications De Recherche Scientifique
Chemistry
(3|A)-cholest-5-en-3-yl thiocyanate is used as a precursor in the synthesis of various organic compounds
Biology
In biological research, this compound is used to study the effects of thiocyanate-containing compounds on cellular processes. It can serve as a model compound to investigate the role of thiocyanates in biological systems.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of (3|A)-cholest-5-en-3-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The pathways involved may include the formation of coordination complexes and the modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl chloride: Similar structure but with a chloride group instead of thiocyanate.
Cholesteryl acetate: Contains an acetate group at the 3-position.
Cholesteryl benzoate: Features a benzoate group at the 3-position.
Uniqueness
(3|A)-cholest-5-en-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it different from other cholesterol derivatives and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
14745-89-2 |
|---|---|
Formule moléculaire |
C28H45NS |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] thiocyanate |
InChI |
InChI=1S/C28H45NS/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,19-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
PFFFOIVMEXOESX-PXBBAZSNSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC#N)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
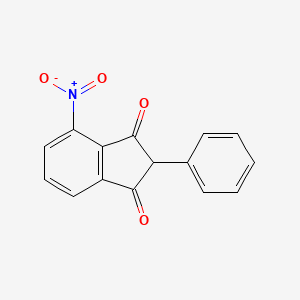
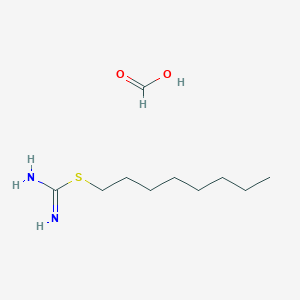
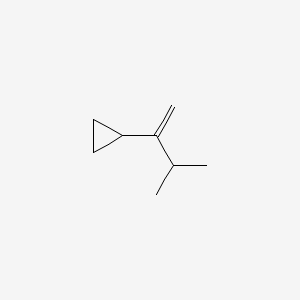
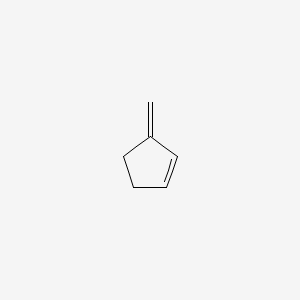
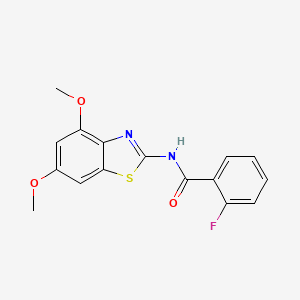

![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

